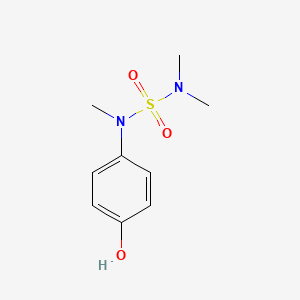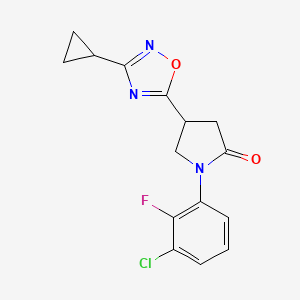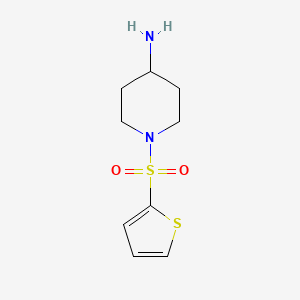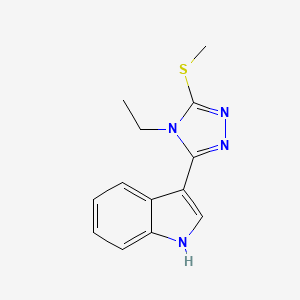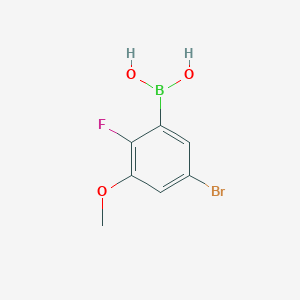
5-Bromo-2-fluoro-3-methoxyphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-fluoro-3-methoxyphenylboronic acid (BFMP) is a boronic acid derivative that has gained significant attention in the field of organic chemistry due to its unique properties. BFMP is a white crystalline powder that is soluble in polar solvents such as water and methanol. This compound is widely used in scientific research for its ability to form strong covalent bonds with diols and other electron-rich molecules.
Applications De Recherche Scientifique
Synthesis and Chemical Applications
Versatile Synthesis of Pyridines and Pyridones The compound 5-bromo-2-fluoro-3-methoxyphenylboronic acid is utilized in the synthesis of various substituted pyridines and pyridones. This is demonstrated through its involvement in the Suzuki reaction, leading to the synthesis of 3-monosubstituted 5-bromo-2-fluoropyridines and 3,5-disubstituted 2-fluoropyridines. These compounds can be further converted into corresponding 2-pyridones, showcasing the compound's versatility in synthesizing complex chemical structures with high yields (Sutherland & Gallagher, 2003).
Suzuki Cross-Coupling Reactions The chemical serves as a crucial component in Suzuki cross-coupling reactions. It is used to synthesize various derivatives, including thiophene derivatives with different substituents like CH3, OCH3, Cl, F, etc. These derivatives exhibit significant electronic effects on the overall properties of new products, and their synthesis is carried out under controlled and optimal conditions (Ikram et al., 2015).
Biochemical and Medical Research Applications
Fluorescence Quenching Studies this compound derivatives like 5CMPBA and 4FMPBA have been studied for their fluorescence quenching properties at room temperature. These studies help in understanding the quenching mechanism and various quenching parameters like Stern-Volmer constant, quenching rate parameter, volume constant, and kinetic distance. Such research provides insights into the interaction of these compounds with other molecules and their potential applications in chemical sensing and bioimaging (Geethanjali et al., 2015).
Antiproliferative and Proapoptotic Properties Research on simple phenylboronic acid and benzoxaborole derivatives, which include this compound derivatives, has shown promising antiproliferative and proapoptotic properties. These compounds demonstrate strong cell cycle arrest induction in G2/M associated with caspase-3 activation in specific cancer cell lines. The findings support further studies of these compounds as potential anticancer agents (Psurski et al., 2018).
Natural Antioxidants Derivatives of this compound, specifically bromophenols, have been isolated from marine sources like the red alga Rhodomela confervoides. These compounds exhibit potent antioxidant activities, stronger than or comparable to positive controls like butylated hydroxytoluene (BHT) and ascorbic acid. This suggests the potential of these compounds in preventing oxidative deterioration of food and their possible inclusion in antioxidant-rich dietary components (Li et al., 2011).
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions .
Mode of Action
The mode of action of 5-Bromo-2-fluoro-3-methoxyphenylboronic acid is primarily through its role in the Suzuki-Miyaura cross-coupling reactions . In these reactions, boronic acids are coupled with organic halides or triflates using a palladium catalyst .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction is used to form carbon-carbon bonds, which are fundamental in organic synthesis and are prevalent in the structures of pharmaceuticals and organic materials .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds, which can have numerous applications in pharmaceuticals and materials science.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is typically performed in an aqueous environment and requires a base . Therefore, the pH of the environment can significantly impact the reaction. Additionally, the reaction requires a palladium catalyst, so the presence and concentration of this catalyst in the environment will also influence the action of this compound.
Analyse Biochimique
Biochemical Properties
5-Bromo-2-fluoro-3-methoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound interacts with enzymes that have active sites capable of forming covalent bonds with boronic acids. For instance, it can inhibit serine proteases by forming a reversible covalent bond with the serine residue in the enzyme’s active site . Additionally, this compound can interact with proteins that have boron-binding domains, affecting their function and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by modulating the activity of enzymes involved in signal transduction. For example, it can inhibit kinases that play a role in phosphorylation cascades, thereby affecting gene expression and cellular metabolism . Furthermore, this compound has been shown to induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and triggering cell death pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzymes by forming covalent bonds with active site residues. This interaction can lead to the inactivation of the enzyme and subsequent disruption of metabolic pathways . Additionally, this compound can bind to DNA and RNA, affecting transcription and translation processes. This binding can result in changes in gene expression and protein synthesis, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its effectiveness in biochemical studies. Over time, this compound can undergo hydrolysis, leading to the formation of inactive products . When stored under appropriate conditions, such as low temperatures and inert atmospheres, this compound remains stable for extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the accumulation of the compound in vital organs and the disruption of metabolic pathways.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit enzymes involved in the metabolism of carbohydrates, lipids, and proteins . Additionally, this compound can affect metabolic flux by altering the levels of key metabolites, such as glucose and fatty acids. These changes can have downstream effects on cellular energy production and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are critical for its activity and function. This compound can localize to the cytoplasm, nucleus, and mitochondria, depending on the presence of targeting signals and post-translational modifications . In the cytoplasm, this compound can interact with cytosolic enzymes and proteins, modulating their activity. In the nucleus, it can bind to DNA and RNA, affecting gene expression and transcriptional regulation. In the mitochondria, this compound can disrupt mitochondrial function, leading to changes in cellular energy production and apoptosis.
Propriétés
IUPAC Name |
(5-bromo-2-fluoro-3-methoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO3/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3,11-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYWOSLXSOJUJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)OC)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-biphenyl]-4-yl(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2632904.png)
![2-({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methyl)-3-(4-methylphenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2632906.png)
![3-Phenyl-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]propan-1-one](/img/structure/B2632909.png)
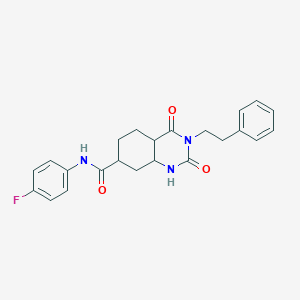
![N-(8-(tert-butyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)-4-chloro-3-nitrobenzenesulfonamide](/img/structure/B2632913.png)
![2-[3-(2,2-Difluoroethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2632916.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2632920.png)
![ethyl 3-{[(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2632921.png)
![[4-(Pyrrolidine-1-carbonyl)phenyl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2632922.png)
